4-Methylphenyl (4-chlorophenoxy)acetate
Description
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
(4-methylphenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-11-2-6-14(7-3-11)19-15(17)10-18-13-8-4-12(16)5-9-13/h2-9H,10H2,1H3 |
InChI Key |
OAKPGOJBVDBOFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Methylphenyl (4-chlorophenoxy)acetate, highlighting differences in molecular properties, synthesis, and applications:
Structural and Physicochemical Comparisons
Substituent Effects: 4-Methylphenyl vs. Bromophenyl: The methyl group (electron-donating) increases lipophilicity compared to the bromine atom (electron-withdrawing, larger van der Waals radius) in 4-bromophenyl analogs. This difference may enhance membrane permeability in biological systems for the methyl derivative . Phenoxy vs. Phenylacetate: The phenoxy group in this compound introduces an ether linkage, increasing polarity compared to phenylacetates (e.g., Methyl 4-chlorophenylacetate) .
Ethyl esters (e.g., Ethyl 2-(4-chlorophenoxy)acetate) are more soluble in organic solvents due to shorter alkyl chains .
Synthetic Routes: Microwave-assisted synthesis (e.g., for triazole derivatives in ) improves yields and reduces reaction times compared to conventional methods . This approach could be adapted for synthesizing this compound.
Thermal and Chemical Stability
- Lanthanide 2-(4-chlorophenoxy)acetate complexes decompose in three stages upon heating, forming anhydrous intermediates before final oxide products . The methylphenyl ester likely has higher thermal stability than metal-coordinated complexes due to covalent bonding.
Preparation Methods
Chlorination of 2-Methylphenoxyacetic Acid
This method involves the selective chlorination of 2-methylphenoxyacetic acid (MPA) to introduce a chlorine atom at the 4-position of the aromatic ring. Key advancements from patent literature include:
-
Reaction Conditions : Chlorination is performed in an aqueous medium using hypochlorous acid (HOCl) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). The reaction occurs at 0–50°C and pH 8.5 to maximize selectivity for the 4-chloro isomer.
-
Catalyst System : Electropositive groups, such as sulfonic acid derivatives, enhance chlorination selectivity by directing the chlorine substituent to the 4-position. This reduces byproducts like 6-chloro-2-methylphenoxyacetic acid.
-
Yield and Purity : Industrial processes report yields of 82–88% with product purity exceeding 90%. Byproducts include dichlorinated isomers (e.g., 4,6-dichloro-2-methylphenoxyacetic acid), which are minimized to <2% through optimized reaction conditions.
Table 1: Comparative Analysis of MCPA Chlorination Methods
Condensation-Chlorination Integrated Process
An alternative approach condenses 2-methylphenol (o-cresol) with chloroacetic acid prior to chlorination, streamlining production:
-
Condensation Step : o-Cresol reacts with chloroacetic acid in a strongly alkaline medium (e.g., NaOH) at reflux temperatures. Unreacted o-cresol is removed via steam distillation or solvent extraction, achieving >95% conversion.
-
In Situ Chlorination : The reaction mixture is adjusted to pH 7–9, cooled to 0–10°C, and treated with chlorine gas or NaOCl. This bypasses the need to isolate MPA, reducing intermediate handling costs.
-
Environmental Benefits : Aqueous reaction media and recyclable catalysts (e.g., Na₂S₂O₃ for quenching excess chlorine) align with green chemistry principles.
Esterification of MCPA to this compound
The final step involves esterifying MCPA with 4-methylphenol. While patented methods focus on MCPA synthesis, standard esterification techniques apply:
Acyl Chloride Intermediate Route
-
Formation of MCPA Chloride : MCPA is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride.
-
Esterification : The acyl chloride reacts with 4-methylphenol in anhydrous conditions, often with a base (e.g., pyridine) to scavenge HCl:
Yields exceed 85% when using stoichiometric 4-methylphenol and catalytic DMAP.
Direct Acid-Catalyzed Esterification
MCPA and 4-methylphenol undergo Fischer esterification in the presence of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA):
-
Reaction Optimization : Azeotropic removal of water (e.g., using toluene) drives the equilibrium toward ester formation, achieving 70–80% yields.
Industrial-Scale Process Considerations
Waste Management and Recycling
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